molecular formula C16H13N3O2 B2733444 N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide CAS No. 2034271-84-4

N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide

Cat. No. B2733444
CAS RN: 2034271-84-4
M. Wt: 279.299
InChI Key: BHVAKZFVUATVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a furan ring, a pyridine ring, and an amide group . These types of compounds are often used in medicinal chemistry and materials science due to their unique properties .


Molecular Structure Analysis

The molecular structure of similar compounds often involves complex arrangements of molecules within a layered structure . The positions and orientations of these molecules can be determined using molecular simulation methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various spectroscopic techniques and computational methods .

Scientific Research Applications

Pharmacological Activities and Amide Rotational Barriers

Pyridine carboxamides, including picolinamide, demonstrate significant pharmacological activities, such as reducing iron-induced renal damage, regulating nicotinamidase activity, and enhancing radio- and chemosensitivity. A study by Olsen et al. (2003) utilized dynamic nuclear magnetic resonance to investigate the amide rotational barriers in picolinamide and nicotinamide, revealing substantial energetic differences between these regioisomers. This investigation sheds light on the structural energetics crucial for their biological activity (Olsen et al., 2003).

Synthesis of Heterocyclic Compounds

He et al. (2012) developed efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds through palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions of picolinamide protected amine substrates. This approach highlights the utility of unactivated C-H bonds in organic synthesis, offering a route to diverse heterocyclic compounds (He et al., 2012).

Inhibitory Effects on Poly (ADP-ribose) Synthetase

Picolinamide has been identified as a strong inhibitor of poly (ADP-ribose) synthetase in nuclei from rat pancreatic islet cells. Yamamoto and Okamoto (1980) found that picolinamide protects against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets, suggesting its potential for diabetes management (Yamamoto & Okamoto, 1980).

Mixed-Ligand Copper(II) Complexes

The study by Wu and Su (1997) on mixed-ligand N-(2-picolyl)picolinamidocopper(II) complexes contributes to the understanding of electronic and bonding properties in coordination chemistry. These complexes, characterized by square pyramidal or square planar geometries, have implications for material science and catalysis (Wu & Su, 1997).

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(13-4-1-2-7-17-13)19-11-12-6-8-18-14(10-12)15-5-3-9-21-15/h1-10H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVAKZFVUATVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.